Caproate Spacer Enables Ternary Complex Formation Whereas Linker‑Free Biotinyl Tobramycin (BT) Fails
In electrophoretic mobility shift assays (EMSAs) using the tobramycin‑binding RNA aptamer J6f1 and streptavidin, Biotinamidocaproate Tobramycin Amide (BTA) induced a discrete RNA/protein complex, whereas the linker‑free analog Biotinyl Tobramycin (BT) produced no detectable complex at identical concentrations [1]. This demonstrates that the caproate spacer is essential for alleviating steric hindrance between the 60‑kDa streptavidin tetramer and the structured RNA aptamer [1].
| Evidence Dimension | Ternary complex formation (streptavidin + CID + RNA aptamer J6f1) |
|---|---|
| Target Compound Data | BTA (biotinamidocaproate tobramycin amide): Discrete complex observed at 10 µM |
| Comparator Or Baseline | BT (biotinyl tobramycin, no spacer): No complex observed at 10 µM |
| Quantified Difference | Qualitative: BTA (+) vs. BT (−) under identical EMSA conditions |
| Conditions | 240 nM ³²P‑labeled J6f1 RNA aptamer, 1.7 µM streptavidin, 10 µM CID, 2× TGE buffer, 5% native PAGE |
Why This Matters
Without the caproate spacer, the conjugate cannot function as a CID, precluding its use in RNA‑protein proximity assays, affinity pulldowns, or ternary complex‑based biosensors.
- [1] Kohn, M., et al. (2002). Forced engagement of a RNA/protein complex by a chemical inducer of dimerization to modulate gene expression. Proc. Natl. Acad. Sci. USA, 99(4), 1882–1887. (Fig. 1B, lanes 2‑4) View Source
